Magnetic and Oxidation State Control in Fe/Co Complexes: Piperazine-thione vs. Piperazine-dithione Ligands
In a direct head-to-head comparison of iron complexes formed with the mono-thione ligand Me2pipto (a piperazine-2-thione derivative) and the dithione ligand Me2pipdt, the single sulfur substitution dictates the metal's spin state and oxidation state. Complexes formed with the mono-thione ligand consistently yielded high-spin (HS) states, while those with the dithione ligand yielded low-spin (LS) states under identical conditions [1].
| Evidence Dimension | Metal Complex Magnetic Susceptibility (Spin State) |
|---|---|
| Target Compound Data | High-spin (HS) for [Fe(Me2pipto)3]2+ and [Co(Me2pipto)3]2+ complexes |
| Comparator Or Baseline | Low-spin (LS) for corresponding [Fe(Me2pipdt)3]2+ and [Co(Me2pipdt)3]3+ complexes |
| Quantified Difference | Qualitative difference in spin state (HS vs LS) and oxidation state (e.g., Fe(II) vs Fe(III) or Co(II) vs Co(III) depending on metal source) |
| Conditions | Solid-state magnetic susceptibility measurements on isolated tetrafluoroborate or polyiodide salts; DFT calculations (B3LYP and OLYP functionals) validated the magnetic behavior [1]. |
Why This Matters
The ability to tune between high-spin and low-spin states, and different oxidation states, by substituting one sulfur atom for oxygen is critical for the design of magnetic materials and spin-crossover compounds.
- [1] Pilia, L., Espa, D., Concas, G., Congiu, F., Marchio', L., Mercuri, M. L., Serpe, A., & Deplano, P. (2015). Tuning the oxidation state and magnetic and coordination behaviour of iron and cobalt complexes by O/S variation in mono-thio and dithio-oxamide chelating ligands. New Journal of Chemistry, 39(6), 4716-4725. View Source
